molecular formula C9H9N5O2 B11058571 Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)-

Pyrimidin-4-ol, 2,6-diamino-5-(2-furfurylidenamino)-

Cat. No.: B11058571
M. Wt: 219.20 g/mol
InChI Key: NPPPNPAMRPPBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL typically involves the condensation of 2,6-diaminopyrimidine with furfural under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIAMINO-5-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-4-PYRIMIDINOL is unique due to the presence of the furylmethylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar pyrimidine derivatives and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

2,4-diamino-5-(furan-2-ylmethylideneamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9N5O2/c10-7-6(8(15)14-9(11)13-7)12-4-5-2-1-3-16-5/h1-4H,(H5,10,11,13,14,15)

InChI Key

NPPPNPAMRPPBBK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=C(N=C(NC2=O)N)N

Origin of Product

United States

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